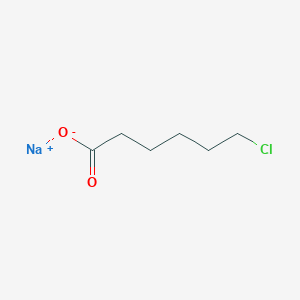![molecular formula C7H16ClN3 B8140358 N-[2-(dimethylamino)ethyl]-N'-ethylcarbodiimide hydrochloride](/img/structure/B8140358.png)
N-[2-(dimethylamino)ethyl]-N'-ethylcarbodiimide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride is a widely used chemical compound in various fields, including chemistry, biology, and medicine. It is primarily known for its role as a coupling agent in peptide synthesis and other biochemical applications. This compound facilitates the formation of amide bonds by activating carboxyl groups, making it an essential reagent in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride typically involves the reaction of N,N-dimethylaminoethylamine with ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new bonds.
Hydrolysis: In aqueous conditions, it can hydrolyze to form N,N-dimethylaminoethylamine and ethyl isocyanate.
Common Reagents and Conditions
Common reagents used in reactions with N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary product is the amide bond formed between the carboxyl and amino groups of the reacting molecules.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride has a wide range of scientific research applications, including:
Peptide Synthesis: It is extensively used as a coupling agent in the synthesis of peptides and proteins.
Bioconjugation: The compound is used to link biomolecules, such as proteins and nucleic acids, to various surfaces or other molecules.
Drug Development: It plays a role in the synthesis of pharmaceutical compounds and drug delivery systems.
Material Science: The compound is used in the modification of surfaces and the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with nucleophiles, such as amines, to form amide bonds. The compound’s ability to facilitate these reactions makes it a valuable tool in peptide synthesis and other biochemical applications.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Another commonly used carbodiimide coupling agent with similar applications in peptide synthesis.
N,N’-Dicyclohexylcarbodiimide: A carbodiimide compound used in similar applications but with different solubility and reactivity properties.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in peptide synthesis with distinct reactivity and solubility characteristics.
Uniqueness
N-[2-(dimethylamino)ethyl]-N’-ethylcarbodiimide hydrochloride is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to efficiently activate carboxyl groups under mild conditions sets it apart from other coupling agents.
Properties
InChI |
InChI=1S/C7H15N3.ClH/c1-4-8-7-9-5-6-10(2)3;/h4-6H2,1-3H3;1H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHULRAMKSUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Methylsulfanyl(phenyl)methylidene]azanium;iodide](/img/structure/B8140325.png)



![2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine](/img/structure/B8140362.png)



